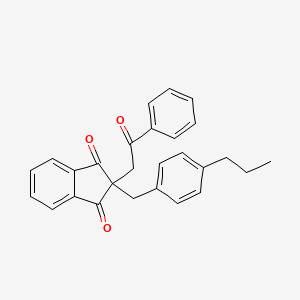![molecular formula C24H21NO6 B5999974 Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5999974.png)
Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the core benzene-1,3-dicarboxylate structure. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles . The phenylmethoxybenzoyl group can be introduced through Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as pharmaceutical agents due to their structural complexity and functional groups.
Medicine: Research into its biological activity could lead to the development of new drugs.
Industry: It may be used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzene-1,3-dicarboxylate derivatives and aromatic esters. Examples include:
- Dimethyl 5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzene-1,3-dicarboxylate
Uniqueness
What sets Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate apart is its specific substitution pattern and the presence of the phenylmethoxybenzoyl group, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-23(27)18-12-19(24(28)30-2)14-20(13-18)25-22(26)17-8-10-21(11-9-17)31-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJGHWWIBKZNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5999891.png)
![(4-Benzylpiperazin-1-yl)[1-(2-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B5999894.png)
![2-(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B5999901.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5999906.png)
![1-isobutyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5999920.png)
![7-methyl-2-{5-[(methylthio)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5999924.png)
![[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B5999925.png)
![2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B5999933.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5999936.png)
![methyl 3-butyryl-4-[(2,4-dimethoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5999946.png)
methanone](/img/structure/B5999962.png)
![ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5999966.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B5999967.png)

